molecular formula C₁₆H₁₈N₃NaO₅S B1663523 Amoxicillin sodium CAS No. 34642-77-8

Amoxicillin sodium

Cat. No. B1663523
CAS RN: 34642-77-8
M. Wt: 387.4 g/mol
InChI Key: BYHDFCISJXIVBV-YWUHCJSESA-N
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Description

Amoxicillin Sodium is a widely prescribed antibacterial agent . It belongs to the aminopenicillin class of the penicillin family . The drug is used to treat bacterial infections such as middle ear infection, strep throat, pneumonia, skin infections, and urinary tract infections . It is taken by mouth, or less commonly by injection .


Synthesis Analysis

Amoxicillin Sodium is synthesized via a batch enzymatic process . The process involves kinetic parameter regression at different operating temperatures, followed by Arrhenius parameter estimation to allow for non-isothermal modelling of the reaction network .


Molecular Structure Analysis

The molecular formula of Amoxicillin Sodium is C16H18N3NaO5S . It has a molar mass of 387.39 g/mol . The structure of Amoxicillin Sodium was confirmed by attenuated total reflectance Fourier-transform infrared spectroscopy (ATR-FTIR) .


Chemical Reactions Analysis

Amoxicillin Sodium undergoes degradation when exposed to certain environmental conditions . The degradation is faster for Amoxicillin Sodium than for Amoxicillin Trihydrate . The degradation is linked to the lower hydrogen donor to hydrogen acceptor count ratio and polar surface of Amoxicillin Sodium .


Physical And Chemical Properties Analysis

Amoxicillin Sodium is a white or almost white, very hygroscopic powder . It has a solubility of 68 mg/mL in DMSO .

Scientific Research Applications

Pharmacokinetics and Efficacy in Aquaculture

Amoxicillin sodium has been found effective in treating streptococcosis in cultured olive flounder. It significantly reduces mortality rates in fish infected with Streptococcus iniae and S. parauberis. This efficacy is noted after a single intramuscular administration, indicating its potent action against these infections in aquaculture settings (Lim et al., 2017).

Interaction with Human Serum Albumin

Research on the binding of amoxicillin to human serum albumin (HSA) reveals insights into the drug's behavior in the human body. The interaction between amoxicillin and HSA, studied using various spectroscopic techniques, indicates an entropy-driven reaction, suggesting implications for its distribution and efficacy in human therapy (Yasmeen et al., 2017).

Controlled Release Formulations

Amoxicillin's effectiveness has been enhanced through the development of nanocomposites for controlled drug release. Nanocomposites made with chitosan, sodium alginate, and graphene oxide show promise in sustained drug release, with implications for improving therapeutic outcomes (Khushbu & Jindal, 2021).

Analytical Methods and Green Chemistry

Studies have focused on analytical methods for identifying and quantifying amoxicillin, emphasizing the need for environmentally friendly techniques. These methods are crucial for maintaining product quality, efficacy, and safety (de Marco et al., 2017).

Nanoparticle Formulation for Poultry

In poultry, amoxicillin loaded into sodium alginate-polyvinyl alcohol nanoparticles shows improved bioavailability and a longer plasma half-life compared to free amoxicillin. This indicates its suitability for oral administration in poultry breeding (Güncüm et al., 2018).

Environmental Applications

The degradation of amoxicillin in water using ultrasound-zero-valent iron activated sodium persulfate is an emergingarea of research. This method shows potential for removing organic pollutants like amoxicillin from water, contributing to environmental purification efforts (Sun et al., 2021).

Biological Activity Analysis

Studies have explored the biological activity of amoxicillin using modified nanoparticles, assessing its impact on various bacteria. This research is pivotal in understanding the drug's efficacy and developing new methods for bacterial infection treatment (Barrak et al., 2020).

Green Analytical Methods

Research has been conducted on the development of green analytical methods for amoxicillin analysis. A study validated an environmentally friendly spectrophotometric method for quantifying amoxicillin in capsules, highlighting its potential for routine drug quality control (Fanelli et al., 2018).

Antibacterial Activity of Nanoformulations

Amoxicillin-loaded polymeric nanoparticles have been developed to enhance its antibacterial activity. These nanoparticles have shown increased effectiveness against methicillin-resistant Staphylococcus aureus, indicating potential applications in treating antibiotic-resistant infections (Hadizadeh & Toraji, 2019).

Electrochemical Sensors for Detection

Electrochemical sensors and biosensors have been developed for the sensitive and rapid detection of amoxicillin in various complex matrices. This technology is essential for monitoring amoxicillin levels in pharmaceuticals, biological fluids, and environmental samples (Hrioua et al., 2020).

Safety And Hazards

Amoxicillin Sodium may cause respiratory and skin sensitization in individuals with penicillin allergies . It may also cause allergic skin reactions and breathing difficulties if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective equipment when handling Amoxicillin Sodium .

Relevant Papers Several papers have been published on Amoxicillin Sodium, including studies on its stability , synthesis , and chemical reactions . These papers provide valuable insights into the properties and applications of Amoxicillin Sodium.

properties

IUPAC Name

sodium;(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5S.Na/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7;/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24);/q;+1/p-1/t9-,10-,11+,14-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHDFCISJXIVBV-YWUHCJSESA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)C(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N3NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26787-78-0 (Parent)
Record name Amoxicillin sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034642778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amoxicillin sodium

CAS RN

34642-77-8
Record name Amoxicillin sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034642778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium [2S-[2α,5α,6β(S*)]]-6-[[amino(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.371
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMOXICILLIN SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/544Y3D6MYH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
845
Citations
J Concannon, H Lovitt, M Ramage, LH Tai… - 1986 - academic.oup.com
… Since amoxicillin is chemi cally related to ampicillin, we studied the stability of admixtures of amoxicillin sodium at tempera tures below 0 C to discover if this drug is also unstable at …
Number of citations: 32 academic.oup.com
L Valvo, S Alimonti, R Alimenti, C De Sena… - … of pharmaceutical and …, 1997 - Elsevier
A new amoxicillin sodium impurity was detected by reversed-phase HPLC in commercial injectable preparations only when examined very soon after the drug was dissolved in the …
Number of citations: 21 www.sciencedirect.com
P Wang, M Qi, Y Sun, J Yang - Journal of pharmaceutical and biomedical …, 2004 - Elsevier
… Amoxicillin sodium and sulbactam sodium reference standards were from the National … Amoxicillin sodium and sulbactam sodium sterile powder for injection was from Shenyang …
Number of citations: 48 www.sciencedirect.com
P Cui, W Yang, L Jia, L Zhou, M Zhang… - Industrial & …, 2022 - ACS Publications
… In this work, spherical amoxicillin sodium crystals were … and spherulite formation of amoxicillin sodium. Without agitation … The formation mechanism of amoxicillin sodium spherulites was …
Number of citations: 4 pubs.acs.org
L Valvo, E Ciranni, R Alimenti, S Alimonti… - … of Chromatography A, 1998 - Elsevier
The development of a selective method for the separation and identification of amoxicillin sodium-related substances is described. It is based on reversed-phase liquid chromatography …
Number of citations: 49 www.sciencedirect.com
JW Lim, MH Jung, SJ Jung, DH Kim… - Journal of veterinary …, 2017 - Wiley Online Library
The efficacy of amoxicillin sodium for controlling field and … Single intramuscular doses of amoxicillin sodium at 20, 40, 80, and 160 … parauberis outbreak, amoxicillin sodium reduced the …
Number of citations: 17 onlinelibrary.wiley.com
TJ Purohit, SM Hanning, S Amirapu, Z Wu - Journal of controlled release, 2021 - Elsevier
… In this paper, rectal absorption and tissue tolerance of amoxicillin sodium (AS) suppositories prepared in a hydrophilic base, polyethylene glycol (PEG) or lipophilic base, Suppocire® …
Number of citations: 4 www.sciencedirect.com
L Valvo, L Manna, R Alimenti, S Alimonti… - … of pharmaceutical and …, 1999 - Elsevier
… potassium clavulanate, amoxicillin sodium and their combination… Amoxicillin sodium–potassium clavulanate is a broad … both potassium clavulanate and amoxicillin sodium as well as on …
Number of citations: 22 www.sciencedirect.com
E McAlister, MC Kearney, EL Martin… - Drug Delivery and …, 2021 - Springer
As microneedle (MN) patches progress towards commercialisation, there is a need to address issues surrounding their translation from the laboratory to the end-user. One important …
Number of citations: 14 link.springer.com
AE Bird - Analytical profiles of drug substances and excipients, 1994 - Elsevier
… Amoxicillin sodium salt is a white or almost white powder, sometimes with a pinkish tinge. As normally produced it is amorphous and hygroscopic. Freshly prepared aqueous solutions …
Number of citations: 25 www.sciencedirect.com

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